2,7-dibromo-9H-carbazole
Overview
Description
2,7-dibromocarbazole, also known as 2,7-dibromo-9H-carbazole, is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
The synthesis of 2,7-dibromo-9H-carbazole involves the use of carbazole as a starting material . A specific example of a synthesis process involves using 2,7-dibromocarbazole as the starting material to synthesize 2,7-dibromo-9-heptadecanylcarbazole .Molecular Structure Analysis
In the crystal structure of a related compound, the chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Chemical Reactions Analysis
2,7-dibromocarbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs . It is also used in the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .Physical And Chemical Properties Analysis
2,7-dibromo-9H-carbazole has a molecular weight of 325.00 g/mol. It is a solid with a melting point of 225-230 °C .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2,7-dibromo-9H-carbazole is used as a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OLEDs . The compounds synthesized from it show blue emission with high quantum yields, making them potential candidates for blue OLED materials .
Polymer Solar Cells
One of the popular products made from 2,7-dibromo-9H-carbazole is PCDTBT, a well-known polymer semiconductor used for polymer solar cells . The compounds synthesized from it have been investigated both experimentally and theoretically for their photoluminescence related properties in various states .
Organic Field-Effect Transistors (OFETs)
2,7-dibromo-9H-carbazole is also used in the synthesis of small molecules or polymers for the application of OFETs . The compounds derived from it have remarkable solid-state luminescence properties .
Polymer Light Emitting Diodes (PLEDs)
In the field of PLEDs, 2,7-dibromo-9H-carbazole is used as a starting material for the synthesis of carbazole series molecules or polymers . The synthesized compounds exhibit excellent optoelectronic properties .
Organoboron Compounds
2,7-dibromo-9H-carbazole is used in the synthesis of organoboron compounds. Two new A-D-A type organoboron compounds, BCz and BPACz, have been synthesized and their photoluminescence properties have been investigated . Both compounds show blue emission with high quantum yields, making them potential candidates for blue OLED materials .
Nanodevices, Rechargeable Batteries, and Electrochemical Transistors
Polycarbazole and its derivatives, which can be synthesized from 2,7-dibromo-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Biosensors and Corrosion Inhibition
Conjugated monomers of carbazole derivatives and their polymers, which can be synthesized from 2,7-dibromo-9H-carbazole, attract interest due to their suitability in a broad range of applications, such as biosensors and corrosion inhibition .
Dye-Sensitized Solar Cells and Perovskite Solar Cells
2,7-dibromo-9H-carbazole is used for further synthesis of semiconducting small molecules and polymers in the application of dye-sensitized solar cells and perovskite solar cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-dibromo-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWWBLGJZWRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457082 | |
Record name | 2,7-dibromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dibromo-9H-carbazole | |
CAS RN |
136630-39-2 | |
Record name | 2,7-dibromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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